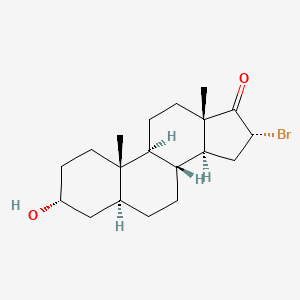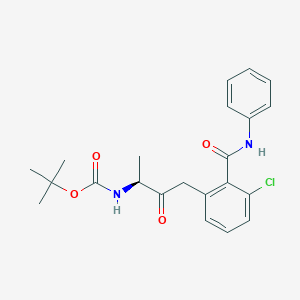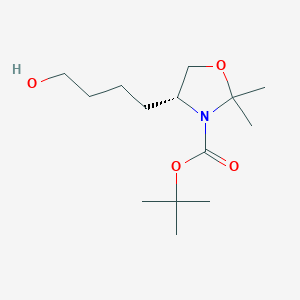
2-Bromo-6-chloronicotinaldehyde
Vue d'ensemble
Description
2-Bromo-6-chloronicotinaldehyde is an organic chemical compound with the molecular formula C6H3BrClNO . It has a molecular weight of 220.45 .
Synthesis Analysis
The synthesis of 2-Bromo-6-chloronicotinaldehyde is not widely documented in the available literature. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .Molecular Structure Analysis
The InChI code for 2-Bromo-6-chloronicotinaldehyde is 1S/C6H3BrClNO/c7-6-4(3-10)1-2-5(8)9-6/h1-3H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
2-Bromo-6-chloronicotinaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Photolabile Protecting Groups for Aldehydes and Ketones
Halogenated coumarins, such as 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol), have been investigated for their potential as photoremovable protecting groups for aldehydes and ketones. These compounds can be used under simulated physiological conditions, demonstrating the utility of halogenated compounds in protecting group chemistry and photochemical release applications (Lu, Fedoryak, Moister, & Dore, 2003).
Halogenated Tropones in Alkali Treatment
Research on 2-halogenotropones, including bromo- and chloro- derivatives, underlines their behavior when treated with alkali, leading to the formation of benzoic acid and salicylaldehyde derivatives. This showcases the reactivity of halogenated compounds in conditions simulating chemical transformations, which could be relevant for derivatives of 2-Bromo-6-chloronicotinaldehyde (Forbes, Warrell, & Fry, 1967).
Chromium-Catalyzed Reactions
The Nozaki−Hiyama−Kishi reactions, catalytic in chromium, and involving the addition of organic halides to aldehydes, highlight the role of halogenated compounds in facilitating chromium-catalyzed additions. This research points towards the synthetic utility of halogenated aldehydes in complex chemical reactions (Fürstner & Shi, 1996).
Disinfection Byproducts in Water Treatment
Studies on the formation of disinfection byproducts (DBPs) during water treatment processes have identified halogenated aldehydes among the compounds formed. This research is relevant to understanding the environmental and health impacts of halogenated aldehydes produced during water chlorination processes (Krasner, Weinberg, Richardson, Pastor, Chinn, Sclimenti, Onstad, & Thruston, 2006).
Palladium-Catalyzed Synthesis
The palladium-catalyzed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines demonstrates the utility of halogenated aldehydes in facilitating nucleophilic substitution reactions and the synthesis of heterocyclic compounds (Cho, Lim, Heo, Kim, & Shim, 2004).
Mécanisme D'action
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-bromo-6-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-6-4(3-10)1-2-5(8)9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUXOHWVIDELRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743781 | |
| Record name | 2-Bromo-6-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloronicotinaldehyde | |
CAS RN |
1060815-60-2 | |
| Record name | 2-Bromo-6-chloro-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-hydroxypropan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510999.png)
![[1-(4-Chlorophenyl)-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]methanol](/img/structure/B1511001.png)





![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid hydrochloride](/img/structure/B1511028.png)



![Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate 1-oxide](/img/structure/B1511039.png)

